N,N,3-Trimethyl-1H-indole-1-carboxamide
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Overview
Description
N,N,3-Trimethyl-1H-indole-1-carboxamide is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-1H-indole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are often used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
N,N,3-Trimethyl-1H-indole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
2,3,3-Trimethylindolenine: Used in the synthesis of squarylium-based sensors.
1-Ethyl-2,3,3-trimethyl-3H-indolium iodide: A related compound with different functional groups and applications.
Uniqueness
N,N,3-Trimethyl-1H-indole-1-carboxamide is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its carboxamide group and trimethyl substitution pattern differentiate it from other indole derivatives, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N,N,3-trimethylindole-1-carboxamide |
InChI |
InChI=1S/C12H14N2O/c1-9-8-14(12(15)13(2)3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
InChI Key |
XCKAMILJQLTWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)N(C)C |
Origin of Product |
United States |
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